CTX-0294885 Enables Capture of the Entire AKT Kinase Family, a Profile Not Achieved by Other Broad-Spectrum Inhibitors
In a large-scale affinity purification-MS experiment from MDA-MB-231 breast cancer cell lysates, CTX-0294885-conjugated Sepharose beads captured all members of the AKT kinase family (AKT1, AKT2, AKT3). This complete coverage of the AKT family was explicitly noted as not having been previously achieved by other broad-spectrum kinase inhibitors used for enrichment [1].
| Evidence Dimension | Kinase family capture coverage (AKT family) |
|---|---|
| Target Compound Data | Captured all members: AKT1, AKT2, AKT3 |
| Comparator Or Baseline | Other broad-spectrum kinase inhibitors (unspecified combination) |
| Quantified Difference | 100% coverage (3 out of 3 AKT isoforms) vs. partial or no detection |
| Conditions | Affinity purification from MDA-MB-231 cell lysates followed by LC-MS/MS analysis |
Why This Matters
This ensures researchers specifically studying the AKT/mTOR signaling axis can use a single affinity reagent for complete target enrichment, eliminating the need for multiple, less effective probes.
- [1] Zhang L, Holmes IP, Hochgräfe F, Walker SR, Ali NA, Humphrey ES, et al. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. J Proteome Res. 2013;12(7):3104-16. View Source
